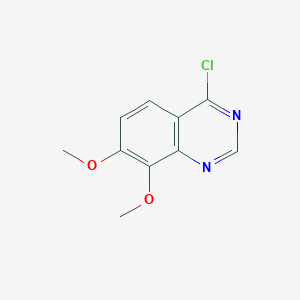

4-Chloro-7,8-dimethoxyquinazoline

Descripción general

Descripción

4-Chloro-7,8-dimethoxyquinazoline is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Chloro-7,8-dimethoxyquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H9ClN2O2

- Molecular Weight : 224.64 g/mol

- CAS Number : 45790021

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including acylation and cyclization reactions, which yield a range of quinazoline derivatives with varying biological activities.

Antitumor Activity

This compound has been investigated for its antitumor properties. In a study assessing its effects on breast cancer cell lines (MDA-MB-231 and MDA-MB-468), it demonstrated significant antiproliferative activity. The results indicated that the compound was more potent than some existing chemotherapeutics, with a GI50 value of approximately 0.44 μM for MDA-MB-468 cells .

Table 1: Antitumor Activity of this compound

| Cell Line | GI50 (μM) | Comparison Drug | GI50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 1.60 | Doxorubicin | 0.80 |

| MDA-MB-468 | 0.44 | Doxorubicin | 0.50 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to clinically used antibiotics like ampicillin and isoniazid . Its broad-spectrum activity includes efficacy against gram-positive bacteria and mycobacterial strains.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <1 µg/mL |

| Enterococcus faecalis | <1 µg/mL |

| Mycobacterium tuberculosis | <5 µg/mL |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, it has shown inhibition of phosphodiesterase (PDE) enzymes, particularly PDE1B, with an IC50 value as low as 35 nM . This inhibition can lead to increased levels of cyclic nucleotides within cells, affecting various downstream signaling pathways critical for cell proliferation and survival.

Case Studies

- Anticancer Study : A focused library of mono-acylated derivatives was screened for anti-breast cancer activity where this compound exhibited superior potency compared to other tested compounds . The study highlighted the need for novel agents in treating triple-negative breast cancer (TNBC), emphasizing the compound's potential as a non-toxic therapeutic option.

- Antimicrobial Evaluation : In another study assessing the antimicrobial properties of quinazoline derivatives, this compound was part of a series that demonstrated significant activity against resistant strains such as MRSA and vancomycin-resistant Enterococcus . The low cytotoxicity observed in primary mammalian cell lines further supports its therapeutic potential.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Targeted Cancer Therapies

4-Chloro-7,8-dimethoxyquinazoline has been extensively studied for its anticancer properties. Research indicates that it serves as a key intermediate in the synthesis of various pharmaceuticals targeting cancer and inflammatory diseases. For instance, a study highlighted its efficacy against human colorectal cancer cell lines (HCT116, HT29, SW620), showing significant cytotoxicity with IC50 values ranging from 5.80 µM to 8.50 µM . The compound induces apoptosis through mechanisms such as cell cycle arrest and activation of intrinsic apoptotic pathways .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, impacting metabolic pathways relevant to cancer treatment. Its structural properties allow it to effectively bind with specific enzymes, modulating their activity and influencing cellular responses.

Agricultural Chemistry

This compound is utilized in developing agrochemicals, particularly herbicides and pesticides. These applications aim to enhance crop yields while minimizing environmental impact. The compound's effectiveness in this area is attributed to its ability to interact with biological targets in plants and pests, leading to improved agricultural practices .

Biochemical Research

In biochemical studies, this compound is employed to explore enzyme inhibition mechanisms. Researchers utilize it to gain insights into various metabolic pathways, which can lead to the identification of new therapeutic targets for diseases such as cancer and inflammation .

Material Science

This compound finds applications in material science as well. It is involved in synthesizing novel materials like polymers and coatings that exhibit enhanced durability and chemical resistance. This characteristic makes it valuable for developing advanced materials used in various industrial applications .

Diagnostic Tools

The compound is also being explored for use in diagnostic assays. Its ability to aid in the detection of specific biomarkers associated with diseases facilitates early diagnosis and improved patient outcomes. This application highlights its potential beyond therapeutic uses into the realm of medical diagnostics .

Case Studies and Research Findings

Several studies have underscored the therapeutic potential of this compound:

- Study on Glioblastoma Cells : This research demonstrated that the compound significantly reduced cell viability in U87MG glioblastoma cells by inducing apoptosis at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Combination Therapy Research : Investigations into combination therapies revealed that pairing this compound with other anticancer agents enhanced cytotoxicity in resistant cancer cell lines, indicating a synergistic effect that could improve treatment outcomes.

- In Vivo Studies : Animal model studies indicated significant tumor regression when administering this compound in xenograft models of breast cancer, with reported tumor size reductions exceeding 50% compared to control groups.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has poor water solubility, potentially affecting its bioavailability. However, it demonstrates favorable absorption characteristics when administered via alternative routes such as subcutaneous injection. Stability studies indicate that environmental factors like temperature and pH can influence the compound's efficacy and stability.

Propiedades

IUPAC Name |

4-chloro-7,8-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPKBBLAXBUADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672168 | |

| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211320-77-3 | |

| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.